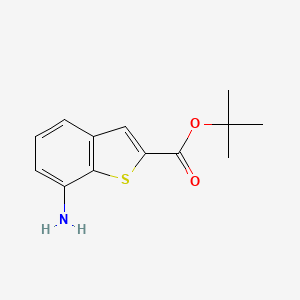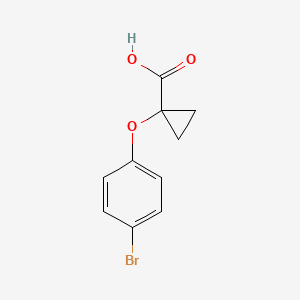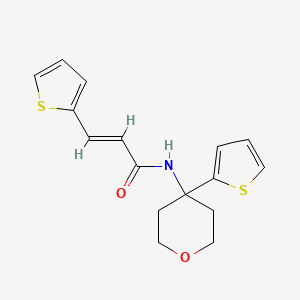![molecular formula C12H15F3N2O B2389982 1-[3-(Trifluoromethoxy)benzyl]piperazine CAS No. 868054-25-5](/img/structure/B2389982.png)
1-[3-(Trifluoromethoxy)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethoxy)benzyl]piperazine is a chemical compound with the molecular formula C12H15F3N2O and a molecular weight of 260.26 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 1-[3-(Trifluoromethoxy)benzyl]piperazine is 1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-[3-(Trifluoromethoxy)benzyl]piperazine is a liquid at ambient temperature . It has a flash point of 82/0.03mm .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
1-[3-(Trifluoromethoxy)benzyl]piperazine derivatives have been explored as potential drug candidates due to their structural diversity and pharmacological properties. Researchers investigate their interactions with biological targets, aiming to develop novel therapeutics for various diseases. These compounds may act as agonists, antagonists, or enzyme inhibitors, contributing to drug discovery efforts .
Agrochemicals and Pesticides
The trifluoromethoxy group enhances the lipophilicity and metabolic stability of agrochemicals. Scientists study 1-[3-(Trifluoromethoxy)benzyl]piperazine derivatives as potential herbicides, fungicides, or insecticides. These compounds may exhibit improved bioavailability and reduced environmental impact compared to traditional pesticides .
Materials Science
Researchers explore the incorporation of 1-[3-(Trifluoromethoxy)benzyl]piperazine derivatives into materials such as polymers, coatings, and nanoparticles. The CF₃O group can modify material properties, affecting solubility, surface wettability, and adhesion. Applications include hydrophobic coatings, drug delivery systems, and functionalized surfaces .
Fluorine-Containing Building Blocks
The trifluoromethoxy group serves as a valuable fluorine-containing building block. Chemists use it for late-stage functionalization, introducing fluorine atoms into complex molecules. 1-[3-(Trifluoromethoxy)benzyl]piperazine derivatives participate in diverse synthetic transformations, enabling the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials .
Bioconjugation and Imaging
The CF₃O group’s unique properties make it suitable for bioconjugation and imaging applications. Researchers functionalize 1-[3-(Trifluoromethoxy)benzyl]piperazine derivatives with fluorescent dyes, radionuclides, or other tags. These labeled compounds can selectively target specific biomolecules or tissues, aiding in diagnostics and molecular imaging .
Organocatalysis
1-[3-(Trifluoromethoxy)benzyl]piperazine derivatives serve as organocatalysts in various reactions. Their presence enhances reaction rates and selectivity. Researchers explore their use in asymmetric transformations, carbon-carbon bond formations, and other synthetic processes. The CF₃O group’s electron-withdrawing effect influences catalytic activity .
These applications highlight the versatility and potential impact of 1-[3-(Trifluoromethoxy)benzyl]piperazine derivatives across different scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you need further details or have any other questions, feel free to ask!
Safety and Hazards
The safety information for 1-[3-(Trifluoromethoxy)benzyl]piperazine includes the following hazard statements: H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Propiedades
IUPAC Name |
1-[[3-(trifluoromethoxy)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWWZWJWXGGPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethoxy)benzyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2389901.png)

![8-(2-((5-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389906.png)


![2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389909.png)
![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)
![(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2389913.png)
![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)

